Cas no 2248354-84-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound combining isoindole and thienopyrimidine moieties, offering a versatile scaffold for pharmaceutical and materials science applications. Its fused ring system enhances structural rigidity, improving binding affinity in medicinal chemistry contexts, particularly for kinase inhibition or receptor modulation. The carboxylate ester functionality provides a reactive handle for further derivatization, facilitating tailored modifications. This compound’s unique architecture may contribute to enhanced stability and bioavailability in drug development. Its potential utility extends to agrochemicals and organic electronics due to its electron-rich heterocyclic framework. Suitable for research-scale synthesis, it serves as a valuable intermediate in exploratory chemistry.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate structure
2248354-84-7 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate
CAS No:2248354-84-7
MF:C15H7N3O4S
Molecular Weight:325.298781633377
CID:5861043
PubChem ID:165724176

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate
    • EN300-6525369
    • 2248354-84-7
    • インチ: 1S/C15H7N3O4S/c19-13-8-3-1-2-4-9(8)14(20)18(13)22-15(21)11-10-5-6-23-12(10)17-7-16-11/h1-7H
    • InChIKey: LBRVPKSCCGMXIH-UHFFFAOYSA-N
    • SMILES: S1C=CC2C1=NC=NC=2C(=O)ON1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • 精确分子量: 325.01572689g/mol
  • 同位素质量: 325.01572689g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 519
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 118Ų
  • XLogP3: 2.6

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6525369-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate
2248354-84-7 95.0%
0.25g
$1170.0 2025-03-13
Enamine
EN300-6525369-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate
2248354-84-7 95.0%
0.5g
$1221.0 2025-03-13
Enamine
EN300-6525369-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate
2248354-84-7 95.0%
2.5g
$2492.0 2025-03-13
Enamine
EN300-6525369-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate
2248354-84-7 95.0%
0.1g
$1119.0 2025-03-13
Enamine
EN300-6525369-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate
2248354-84-7 95.0%
0.05g
$1068.0 2025-03-13
Enamine
EN300-6525369-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate
2248354-84-7 95.0%
5.0g
$3687.0 2025-03-13
Enamine
EN300-6525369-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate
2248354-84-7 95.0%
1.0g
$1272.0 2025-03-13
Enamine
EN300-6525369-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate
2248354-84-7 95.0%
10.0g
$5467.0 2025-03-13

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate (CAS No. 2248354-84-7)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate, identified by its CAS number 2248354-84-7, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule combines the structural features of isoindole and thienopyrimidine moieties, which have garnered considerable attention due to their diverse biological activities. The presence of a 1,3-dioxo group further enhances its potential as a pharmacophore, making it a promising candidate for further exploration in drug discovery.

Recent studies have highlighted the importance of thieno[2,3-d]pyrimidine scaffolds in the development of novel therapeutic agents. These structures exhibit remarkable potential in modulating various biological pathways, including those relevant to cancer, inflammation, and metabolic disorders. The incorporation of an isoindol moiety into this framework introduces additional functional diversity, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This combination has been strategically explored to enhance binding affinity and selectivity towards target enzymes and receptors.

The 1,3-dioxo substituent in the molecule plays a crucial role in its reactivity and biological activity. This group is known to stabilize positive charges and participate in hydrogen bonding interactions, which are essential for effective binding to biological targets. Furthermore, the electronic properties of the thieno[2,3-d]pyrimidine core contribute to the molecule's ability to interact with aromatic residues in proteins, facilitating high-affinity binding. These structural features make 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate a compelling candidate for further investigation.

In the realm of drug discovery, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. The thieno[2,3-d]pyrimidine scaffold has been extensively studied due to its versatility in generating bioactive molecules. Researchers have demonstrated its utility in developing inhibitors targeting kinases and other enzymes involved in signal transduction pathways. The addition of an isoindol group to this scaffold has been shown to enhance solubility and metabolic stability, improving overall pharmacokinetic profiles.

Recent advancements in computational chemistry have enabled the rapid design and optimization of such complex molecules. By leveraging molecular modeling techniques, scientists can predict binding modes and optimize interactions between the compound and its target proteins. This approach has been instrumental in refining structures like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate, ensuring higher efficacy and reduced off-target effects. Such innovations underscore the growing importance of interdisciplinary collaborations between organic chemists and bioinformaticians.

The biological activity of this compound has been preliminarily assessed through in vitro assays targeting key enzymes implicated in diseases such as cancer and inflammation. Preliminary results suggest that it exhibits inhibitory activity against several kinases, with particular potency towards those involved in tumor proliferation and survival. These findings align with the broader trend of developing small-molecule inhibitors that selectively modulate aberrant signaling pathways in diseased cells.

The synthetic route to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate involves multi-step organic transformations that highlight the ingenuity of modern synthetic strategies. Key steps include cyclization reactions that establish the core heterocyclic framework followed by functional group manipulations to introduce the desired substituents. The use of advanced catalytic systems has enabled more efficient and sustainable synthesis routes for complex molecules like this one.

Future directions for research on this compound include exploring its mechanism of action through structural biology techniques such as X-ray crystallography or cryogenic electron microscopy (Cryo-EM). Such studies can provide detailed insights into how it interacts with its biological targets at an atomic level. Additionally, exploring derivatives with modified substitution patterns may uncover even more potent analogs with improved pharmacological profiles.

The integration of artificial intelligence (AI) into drug discovery workflows has revolutionized how novel compounds are designed and optimized. AI-driven platforms can predict molecular properties with high accuracy based on large datasets derived from experimental results and literature sources. This approach has accelerated the identification of promising candidates like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-d]pyrimidine-4-carboxylate, reducing both time-to-market and development costs.

In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-yıl thieno[2:33d]pyrimidine 4-carboxylate (CAS No 224835487) stands as a testament to the ongoing progress in medicinal chemistry Its unique structural features combined with promising preliminary biological activity make it a valuable asset for further research aimed at developing novel therapeutic agents Addressing unmet medical needs remains a central goal within this field continued exploration will undoubtedly yield new insights into its potential applications

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd